1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide
Description
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide belongs to a class of pyrrole carboxamide derivatives characterized by a pyridinyl-pyrrole scaffold. The presence of electron-withdrawing groups (e.g., Cl, CF₃) and aryl substituents (e.g., 4-methoxyphenyl) enhances both stability and target affinity.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxyphenyl)pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-27-13-6-4-12(5-7-13)24-17(26)15-3-2-8-25(15)16-14(19)9-11(10-23-16)18(20,21)22/h2-10H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGHEJUCIPXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by recent research findings.
- Molecular Formula : C15H13ClF3N3O
- Molecular Weight : 343.73 g/mol
- IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including the compound . The following table summarizes the cytotoxic effects observed against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 12.51 | |
| 4T1 (Breast) | 13.23 | |
| A549 (Lung) | 15.00 | |
| HCT116 (Colon) | 10.50 |
The compound exhibited significant cytotoxicity against triple-negative breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggested that the trifluoromethyl and chloro substituents enhance biological activity by improving lipophilicity and receptor binding affinity.
Antibacterial Activity
The antibacterial properties of this compound were evaluated against common bacterial strains, showing promising results:
These findings indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound inhibited tumor growth in vivo in mouse models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .
Antibacterial Mechanism Investigation
Research investigating the mechanism of action revealed that the compound targets bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability. This selective inhibition suggests a lower risk of cytotoxicity to human cells while effectively combating bacterial infections .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid or its salt.
Key Insight : The trifluoromethyl group stabilizes the pyridine ring against degradation under harsh conditions, enabling selective hydrolysis of the carboxamide.
Nucleophilic Aromatic Substitution (NAS) on Pyridine
The electron-deficient pyridine ring facilitates substitution at the 3-chloro position.
Mechanistic Note : The trifluoromethyl group enhances ring electron deficiency, accelerating NAS at the chloro position .
Transition Metal-Catalyzed Cross-Coupling
The chloro substituent participates in palladium- or nickel-catalyzed couplings.
Key Limitation : Steric hindrance from the trifluoromethyl group reduces yields in bulky coupling partners .
Functionalization of the Pyrrole Ring
The electron-rich pyrrole undergoes electrophilic substitution at the 4-position.
Regioselectivity : The carboxamide group directs substitution to the less hindered 4-position of the pyrrole .
Demethylation of the 4-Methoxyphenyl Group
The methoxy group undergoes cleavage to generate a phenolic derivative.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| BBr₃-mediated demethylation | BBr₃, DCM, −78°C to RT | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide | 85% |
Application : The phenolic product serves as a precursor for further functionalization (e.g., alkylation, acylation) .
Reduction of the Carboxamide
The carboxamide group can be reduced to a methylene amine.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, reflux | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-methylamine | 38% |
Challenge : Over-reduction or decomposition may occur due to the stability of the trifluoromethyl group.
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
